N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C12H8Cl2N2O3S2 and its molecular weight is 363.23. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure Analysis :Research has shown the synthesis of similar compounds, emphasizing their crystal structure and molecular interactions. For instance, Prabhuswamy et al. (2016) synthesized a related compound and analyzed its crystal structure using X-ray diffraction, highlighting its molecular stability due to hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Heterocyclic Synthesis and Biological Activity :Research by Ahmed (2007) on thiophene-2-carboxamide derivatives underscores the significance of such compounds in the synthesis of new antibiotic and antibacterial drugs (Ahmed, 2007).
Antimicrobial Evaluation :Studies like the one by Spoorthy et al. (2021) have focused on synthesizing and characterizing similar compounds, followed by evaluating their antimicrobial activity. This research provides insights into the potential medicinal applications of such compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Anticancer Activity :Compounds similar to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been explored for their anticancer activities. Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives and tested them for in vitro cytotoxicity, finding good inhibitory activity against several cell lines (Atta & Abdel‐Latif, 2021).
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3S2/c13-9-3-6(10(14)21-9)7-5-20-12(15-7)16-11(17)8-4-18-1-2-19-8/h3-5H,1-2H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERVVBXXPYQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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